molecular formula C12H15N3 B6258182 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine CAS No. 446020-74-2

4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine

Cat. No. B6258182
CAS RN: 446020-74-2
M. Wt: 201.3
InChI Key:
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Description

The compound “4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine”, involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have been developed to target FGFR .

Mechanism of Action

The mechanism of action of “4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine” involves inhibiting FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Future Directions

The future directions for “4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine” could involve further optimization of the compound for increased potency against FGFR1, 2, and 3 . This could potentially lead to the development of new therapies for various types of tumors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine' involves the reaction of a pyrrolopyridine derivative with a piperidine derivative.", "Starting Materials": [ "2-bromo-1-(pyrrol-3-yl)ethanone", "2-methylpiperidine", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-(pyrrol-3-yl)ethanone by reacting pyrrole with ethyl chloroacetate in the presence of sodium hydride and tetrahydrofuran.", "Step 2: Synthesis of 2-bromo-1-(pyrrol-3-yl)ethanone by reacting 1-(pyrrol-3-yl)ethanone with bromine in chloroform.", "Step 3: Synthesis of 4-(pyrrolo[2,3-c]pyridin-3-yl)piperidine by reacting 2-bromo-1-(pyrrol-3-yl)ethanone with 2-methylpiperidine in the presence of sodium hydride and dimethylformamide.", "Step 4: Synthesis of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine by reducing 4-(pyrrolo[2,3-c]pyridin-3-yl)piperidine with sodium borohydride in the presence of water." ] }

CAS RN

446020-74-2

Product Name

4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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